molecular formula C9H7IN2O B8720614 2-(3-Iodophenyl)-5-methyl-1,3,4-oxadiazole

2-(3-Iodophenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B8720614
M. Wt: 286.07 g/mol
InChI Key: BNXZJGFEYHPTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Iodophenyl)-5-methyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C9H7IN2O and its molecular weight is 286.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

2-(3-iodophenyl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C9H7IN2O/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,1H3

InChI Key

BNXZJGFEYHPTRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a schlenck tube, a mixture of 3-iodobenzohydrazide (510 mg, 1.95 mmol) and 1,1,1-triethoxyethane (1.14 ml, 6.23 mmol) in acetic acid (15 ml) was heated at 150° C. for 3 h. The solvent was evaporated and the crude redissolved in ethyl acetate and washed with 4% solution of NaHCO3, water and brine. The organic layer was dried, filtered and concentrated under vacuum to give the title compound as a white solid (92% yield).
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

The product obtained in Step A above (2.9 g, 9.54 mmol) is heated at 120° C. for 3 hours in 35 ml of POCl3. After evaporation of POCl3, the residue is taken up in toluene and the mixture is evaporated to dryness again. The residue from evaporation is dissolved in ethyl acetate and the organic phase is washed with, in succession, 10% NaHCO3 solution, water and then brine. The organic phase is dried over MgSO4 to yield, after evaporation, the expected product in the form of a creamy white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

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